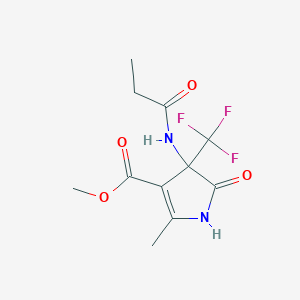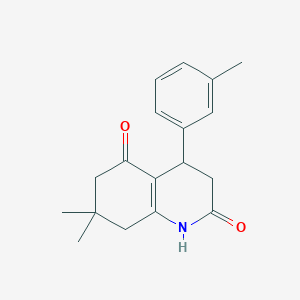![molecular formula C17H16N2OS B4415024 N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4415024.png)
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. CMPT is a thioamide derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been extensively studied for its anticonvulsant and neuroprotective effects in various animal models. It has been found to be effective in reducing seizures and improving cognitive function in rats with induced epilepsy. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has also been shown to have protective effects against oxidative stress and inflammation, which are common mechanisms of neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to involve modulation of the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been found to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability and a decrease in seizure activity. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, reduce oxidative stress and inflammation, and improve cognitive function in animal models of epilepsy and neurodegenerative diseases. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its potent anticonvulsant and neuroprotective effects. It has been shown to be effective in reducing seizures and improving cognitive function in animal models of epilepsy and neurodegenerative diseases. N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide also has a low toxicity profile, making it a safe and promising candidate for further development as a therapeutic agent.
However, one of the limitations of using N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in lab experiments is its complex synthesis method. The reaction requires anhydrous conditions and the use of a base, which can be time-consuming and require specialized equipment. Additionally, the exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for research on N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is the development of more efficient synthesis methods that can be scaled up for larger-scale production. Another area of research is the investigation of the exact mechanism of action of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, which may lead to the development of more targeted therapeutic agents. Additionally, further studies are needed to explore the potential applications of N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide in other neurological disorders, such as traumatic brain injury and stroke.
Conclusion:
In conclusion, N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide is a promising chemical compound that has been extensively studied for its anticonvulsant and neuroprotective effects. Its unique properties make it a valuable tool for scientific research in the field of neuroscience. While there are still limitations and areas of uncertainty surrounding N-(2-cyanophenyl)-3-[(4-methylphenyl)thio]propanamide, its potential applications in the treatment of neurological disorders make it an exciting area of research for future studies.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-13-6-8-15(9-7-13)21-11-10-17(20)19-16-5-3-2-4-14(16)12-18/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRUZPWURBWWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414959.png)
![N-(2-methylphenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4414966.png)
![N-isopropyl-2-(2-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414975.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4414985.png)
![4-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4414992.png)

![N-(2-fluorophenyl)-2-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4415009.png)
![N-(5-bromo-2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4415021.png)
![ethyl 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoate](/img/structure/B4415035.png)
![1-[3-(allyloxy)benzoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4415043.png)
![methyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4415047.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4415057.png)